Pyrazolo[1,5-a]pyrimidine derivative 4
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H17Cl2F3N6O |
|---|---|
Molecular Weight |
557.3 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N'-methyl-N'-pyridin-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
InChI |
InChI=1S/C26H17Cl2F3N6O/c1-36(20-8-4-5-13-32-20)35-25(38)21-23(26(29,30)31)34-37-22(15-9-11-16(27)12-10-15)18(14-33-24(21)37)17-6-2-3-7-19(17)28/h2-14H,1H3,(H,35,38) |
InChI Key |
BOANGAFVCNVTRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)NC(=O)C2=C3N=CC(=C(N3N=C2C(F)(F)F)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preclinical Pharmacological Profiling and Mechanistic Elucidation of Pyrazolo 1,5 a Pyrimidine Derivative 4
Anticancer and Antitumor Efficacy in In Vitro and In Vivo Preclinical Models
Pyrazolo[1,5-a]pyrimidine (B1248293) derivative 4 (Dinaciclib) has demonstrated significant anticancer and antitumor efficacy across a wide range of preclinical models. In vitro studies have shown that it potently inhibits cell proliferation in numerous human cancer cell lines, including those derived from ovarian, pancreatic, thyroid, and melanoma cancers. nih.govoncotarget.comnih.govnih.gov The median IC50 value for growth inhibition across a broad spectrum of human cancer cell lines was found to be 11 nM. oncotarget.com For instance, in seven thyroid cancer cell lines, Dinaciclib demonstrated a low median-effect dose (≤ 16.0 nM) for inhibiting cell proliferation. nih.gov This cytotoxic activity is linked to the compound's ability to induce cell cycle arrest and apoptosis. oncotarget.commdpi.com
The in vivo antitumor activity of Dinaciclib has been confirmed in multiple mouse xenograft models. nih.gov Studies have shown that the compound can induce the regression of established solid tumors. rndsystems.comnih.govaacrjournals.org In models of anaplastic thyroid cancer, daily intraperitoneal injections of Dinaciclib significantly repressed tumor growth. nih.govresearchgate.net Similarly, in ovarian cancer xenograft models, Dinaciclib treatment effectively inhibited tumor growth. oncotarget.com Preclinical studies in pancreatic cancer demonstrated that single-agent therapy with Dinaciclib significantly reduced subcutaneous tumor growth in multiple low-passage human pancreatic cancer xenografts. nih.gov Furthermore, its efficacy has been shown to be enhanced when used in combination with other agents, such as cisplatin (B142131) in ovarian cancer models and vemurafenib (B611658) in melanoma models. oncotarget.comnih.gov
Inhibition of Key Protein Kinases
The primary mechanism behind the anticancer efficacy of Pyrazolo[1,5-a]pyrimidine derivative 4 is its potent and selective inhibition of several members of the cyclin-dependent kinase family, which are crucial regulators of cell cycle progression and transcription. nih.govnih.gov
Dinaciclib is a potent, multi-CDK inhibitor with low nanomolar activity against key cell cycle and transcriptional CDKs. nih.govabmole.com In vitro biochemical assays have consistently determined its high potency, with IC50 values of 3 nM for CDK1, 1 nM for CDK2, 1 nM for CDK5, and 4 nM for CDK9. rndsystems.comnih.govmedchemexpress.comtargetmol.comaacrjournals.org This potent inhibition of CDK1 and CDK2 disrupts the cell cycle, leading to G2/M phase arrest. nih.govplos.org The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), disrupts transcriptional regulation, leading to the depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis. mdpi.comnih.govtandfonline.com The combined inhibition of these key CDKs results in a powerful antitumor effect. nih.gov
| Target Kinase | IC50 (nM) | Reference(s) |
|---|---|---|
| CDK1 | 3 | rndsystems.comnih.govmedchemexpress.comtargetmol.comaacrjournals.org |
| CDK2 | 1 | rndsystems.comnih.govmedchemexpress.comtargetmol.comaacrjournals.org |
| CDK5 | 1 | rndsystems.comnih.govmedchemexpress.comtargetmol.comaacrjournals.org |
| CDK9 | 4 | rndsystems.comnih.govmedchemexpress.comtargetmol.comaacrjournals.org |
Preclinical data for this compound (Dinaciclib) does not support direct inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. While some pyrazolo[1,5-a]pyrimidine scaffolds have been investigated as EGFR inhibitors, Dinaciclib's mechanism of action is centered on its potent CDK inhibition. Some studies have noted that Dinaciclib treatment can affect downstream targets of the EGFR pathway, but this is considered an indirect consequence of its primary activity on cell cycle and transcriptional machinery rather than direct enzymatic inhibition of EGFR. tandfonline.com
There is no evidence from preclinical studies to suggest that this compound (Dinaciclib) is a direct inhibitor of B-Raf or MEK kinases. Its therapeutic utility in cancers with B-Raf mutations, such as melanoma, has been explored in the context of combination therapy. nih.gov Studies have shown that Dinaciclib can synergize with B-Raf inhibitors (e.g., vemurafenib) to suppress melanoma tumor growth both in vitro and in vivo. nih.gov This synergy arises from targeting distinct cell death pathways, with Dinaciclib inducing BAK-dependent apoptosis while B-Raf inhibitors primarily induce BAX-dependent apoptosis, rather than from direct inhibition of the B-Raf/MEK pathway by Dinaciclib. nih.gov
Available preclinical data does not indicate that this compound (Dinaciclib) is an inhibitor of Casein Kinase 2 (CK2). Studies investigating kinase inhibitors in pancreatic cancer have evaluated Dinaciclib and CK2 inhibitors (e.g., silmitasertib) as distinct therapeutic agents targeting separate pathways. nih.gov The development and selectivity profile of Dinaciclib have been focused on the CDK family, and there is no literature to suggest it has been optimized for activity against CK2.
There is no preclinical evidence to support that this compound (Dinaciclib) functions as an inhibitor of Tropomyosin Receptor Kinase A (TRKA). TRKA inhibition is a characteristic of other anticancer agents that also contain a pyrazolo[1,5-a]pyrimidine scaffold, such as Larotrectinib and Entrectinib. nih.govsdiarticle4.comnih.gov However, these are distinct chemical entities, and the potent, selective kinase activity of Dinaciclib is confined to the CDK family.
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Modulation
While direct studies specifically naming "this compound" in the context of IRAK4 modulation are not prevalent in the provided search results, the broader class of pyrazolo[1,5-a]pyrimidines is recognized for its potent kinase inhibitory activity. researchgate.net These compounds are known to act as protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapy by interfering with cellular signaling pathways often dysregulated in cancer. researchgate.net The general mechanism for pyrazolo[1,a]pyrimidines involves acting as ATP-competitive or allosteric inhibitors of protein kinases. researchgate.net
Other Kinase Targets (e.g., PDE4, BCL6, DRAK1, Pim-1)
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of kinase inhibitory activities. researchgate.net This class of compounds has been investigated for its inhibitory potential against phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), and Pim-1 kinase, among others. researchgate.netresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged scaffold" in drug discovery due to its synthetic flexibility, allowing for the development of compounds with diverse biological activities. researchgate.net For instance, derivatives have been developed as inhibitors of Pim kinase and cyclin-dependent kinases (CDKs). researchgate.net
Antiproliferative Activity and Cell Cycle Perturbation
Pyrazolo[1,5-a]pyrimidine derivatives are well-documented for their antiproliferative and anticancer properties. researchgate.netresearchgate.net A series of pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothiazole (B30445) conjugates were synthesized and evaluated for their anticancer activity, with some compounds showing significant effects. researchgate.net Mechanistic studies on these conjugates revealed that they can induce cell cycle arrest at the G2/M phase. researchgate.net This arrest is accompanied by a reduction in the expression level of Cdk1, a key regulator of the G2/M transition. researchgate.net The induction of apoptosis, or programmed cell death, is another key feature of their antiproliferative action, often confirmed by DNA fragmentation analysis and caspase-3 activation. researchgate.net
Selective Cytotoxicity Profiles (e.g., against Specific Cancer Cell Lines)
The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives can be highly selective for specific cancer cell lines. In one study, a series of benzothiazoles linked to a pyrazolo[1,5-a]pyrimidine scaffold were tested against a panel of 60 human cancer cell lines from nine different cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. researchgate.net While specific data for "derivative 4" is not detailed, this broad screening highlights the potential for identifying compounds with selective cytotoxicity. Another study noted that certain triazolo[1,5-a]pyrimidine derivatives showed no cytotoxic activity against the human hepatoma cell line HepG2, indicating a degree of selectivity. researchgate.net
Investigation of Anti-inflammatory Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of molecules with various biological activities, including anti-inflammatory properties. researchgate.net The modulation of inflammatory pathways is a key aspect of their therapeutic potential.
Modulation of Cellular Signaling Pathways (e.g., NF-κB Activation)
Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical signaling pathway in the inflammatory response. researchgate.net For instance, in the context of Respiratory Syncytial Virus (RSV) infection, some compounds were found to inhibit RSV-induced NF-κB activation and the subsequent production of inflammatory cytokines and chemokines. researchgate.net This was associated with a decrease in the phosphorylation of the p65 subunit of NF-κB. researchgate.net
Antiviral Properties and Target Inhibition
A macrocyclic pyrazolo[1,5-a]pyrimidine derivative, identified as derivative 4, has demonstrated potent antiviral activity against Respiratory Syncytial Virus (RSV). researchgate.netresearchgate.netresearchgate.net This compound was effective against both wild-type RSV and a D486N-mutant F protein, which is a target of RSV fusion inhibitors. researchgate.netresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several RSV F protein inhibitors. researchgate.net
Interactive Data Table: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Conjugates
| Compound | Cancer Cell Line | IC50 (µM) | Cell Cycle Arrest | Apoptosis Induction |
| 6m | Various | 1.94 - 3.46 | G2/M | Caspase-3 dependent |
| 6p | Various | 2.01 - 7.07 | G2/M | Caspase-3 dependent |
Note: The data presented is for representative compounds from a study on pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothizole conjugates and not specifically for "derivative 4" unless otherwise stated. researchgate.net
HIV Reverse Transcriptase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of HIV reverse transcriptase (RT), a crucial enzyme for viral replication. amazonaws.comacs.org Some of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org Research has led to the development of pyrazole (B372694) derivatives that inhibit HIV reverse transcriptase with high potency. For instance, one exemplified compound demonstrated an IC50 value of 76 nM against the enzyme and protected MT4 cells from HIV-induced death with an IC50 value of 2.7 nM. bioworld.com Further studies have yielded pyrazolopyridazine NNRTIs that are highly effective against both wild-type and NNRTI-resistant viral strains in cell culture. acs.org Additionally, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the ribonuclease H (RNase H) activity of HIV-1 RT in the low micromolar range. nih.govnih.gov
Inhibition of SARS-CoV-2 Chymotrypsin-like Protease (3CLpro)
The main protease of SARS-CoV-2, the 3C-like protease (3CLpro), is a primary target for antiviral drug development due to its essential role in viral replication. wisdomlib.orgmdpi.com Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential to inhibit this enzyme. One such inhibitor, EDP-235, is a reversible covalent inhibitor that demonstrates potent activity against SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 4.0 nM and a Ki app of 3.0 nM. nih.gov This compound has shown efficacy against all SARS-CoV-2 variants to date. nih.gov
Antimicrobial and Antibacterial Spectrum
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a broad spectrum of antimicrobial and antibacterial activities. researchgate.netnih.govresearchgate.net Studies have shown that these compounds are effective against various Gram-positive and Gram-negative bacteria. tandfonline.combenthamdirect.com For instance, certain derivatives have demonstrated greater potency than tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly influences the antibacterial activity. researchgate.net Some derivatives, such as the 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6, have shown a good antibacterial spectrum with Minimum Inhibitory Concentrations (MICs) ranging from 0.187 to 0.50 µg/mL. mdpi.com
Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Bacteria | Activity (MIC/MBC in µM) | Reference |
|---|---|---|---|
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine with 7-p-tolyl unit | Multiple strains | 2.8/5.6 | researchgate.net |
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine with 7-(4-methoxyphenyl) unit | Multiple strains | 2.6/5.3 | researchgate.net |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 µg/mL (MIC) | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine derivative 5a | B. subtilis, S. aureus, P. aeruginosa, E. coli | More potent than tetracycline | researchgate.net |
Antifungal Efficacy against Phytopathogenic Fungi
Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. nih.gov These compounds have shown effectiveness in inhibiting the mycelial growth of fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.comnih.gov Notably, the 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative 4j demonstrated significant inhibition against the growth of A. solani with an IC50 value of 17.11 μg/mL. amazonaws.comnih.gov Another derivative, 4h, was effective against both Cytospora sp. and F. solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. amazonaws.comnih.gov The presence of a trifluoromethyl group on the structure of derivative 4 appears to be a key factor for inhibiting the growth of A. solani. amazonaws.com
Antitubercular Activity and Mode of Action Elucidation
Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a promising lead scaffold for the development of antitubercular agents. acs.orgdundee.ac.ukresearchgate.net Through the synthesis of a focused library of analogues, researchers have identified key pharmacophore features and significantly improved the antitubercular activity. acs.orgresearchgate.net The most effective compounds exhibited low cytotoxicity and showed promising activity against Mycobacterium tuberculosis (Mtb) within macrophages. acs.orgresearchgate.net Interestingly, the mechanism of action for these compounds is not related to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake, which are common targets for other antitubercular drugs. dundee.ac.ukresearchgate.net Resistance to these compounds was linked to a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the catabolism of the compound through hydroxylation. dundee.ac.uk
Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)
While the primary mode of action for the aforementioned pyrazolo[1,5-a]pyrimidin-7(4H)-ones was not through InhA inhibition, this enzyme remains a validated target for antitubercular drugs. Further research into other pyrazolo[1,5-a]pyrimidine derivatives could explore their potential to inhibit InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway.
Anti-Diabetic Potential through Enzyme Inhibition (e.g., α-Glucosidase)
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and blood glucose regulation. nih.govnih.gov A series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines demonstrated excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov One particular derivative, compound 3d, which has a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring, was found to be approximately 50-fold more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). nih.govnih.gov The structure-activity relationship suggests that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core are critical for potent α-glucosidase inhibition. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) | Comparison to Acarbose | Reference |
|---|---|---|---|
| Derivative 3d | 15.2 ± 0.4 | ~50-fold more potent | nih.govnih.gov |
Angiotensin II Receptor Antagonist Activity
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as nonpeptide Angiotensin II (AII) receptor antagonists. These compounds are of interest for their potential application as antihypertensive agents.
Detailed Research Findings:
In the quest for orally active AII receptor antagonists, modifications were made to the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core. Structure-activity relationship (SAR) studies revealed that a methyl group at the 3-position was crucial for potent in vivo activity. One study prepared a novel series of 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives as AII receptor antagonists. researchgate.net
When evaluated in an in vitro binding assay using COS cells transfected with a human AT1 angiotensin II receptor cDNA, these compounds demonstrated significant affinity. researchgate.net For instance, the 6-propyl derivative, designated as 4d , showed a Ki value in the nanomolar range, indicating potent receptor binding. researchgate.net Intravenous administration of derivative 4d in anesthetized spontaneously hypertensive rats (SHRs) resulted in a significant reduction in mean blood pressure. researchgate.net
Initial research on 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives showed them to be potent in vitro AII antagonists, but they lacked oral antihypertensive activity. nih.govnih.gov Subsequent modifications, including the removal of the carboxylic acid and the carbonyl oxygen, along with repositioning the biphenyltetrazole substituent, were critical for achieving oral activity. nih.govnih.gov
Interactive Data Table: Angiotensin II Receptor Antagonist Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | In Vitro Activity (Ki, nM) | In Vivo Effect |
| Derivative 4d | 0.4 - 4.0 | Reduced mean blood pressure by >30 mmHg in SHRs |
| Parent Compound | Potent | No oral antihypertensive activity |
Phosphodiesterase 2A (PDE2A) Inhibition and Cognitive Enhancement
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial for signal transduction in memory-related brain regions. ijpsonline.com Inhibition of PDEs, particularly PDE2A, has emerged as a promising strategy for enhancing cognitive function and treating memory deficits associated with conditions like Alzheimer's disease. ijpsonline.comresearchgate.net
Detailed Research Findings:
While direct studies on "this compound" as a PDE2A inhibitor are not specified in the provided context, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated as inhibitors of various PDE isoforms. bohrium.com The inhibition of PDE2A boosts intracellular cGMP and cAMP levels, enhancing neuroplasticity in neural circuits related to memory. researchgate.net
Preclinical studies with other selective PDE2A inhibitors have demonstrated their ability to reverse memory deficits induced by NMDA receptor antagonists. researchgate.net For example, the potent and selective PDE2A inhibitor PF-05180999 was shown to enhance long-term memory in a contextual fear conditioning model in rats. researchgate.net This highlights the therapeutic potential of targeting PDE2A for cognitive enhancement. The exploration of the pyrazolo[1,5-a]pyrimidine scaffold in this context is an active area of research.
Interactive Data Table: Effects of PDE Inhibition on Cognitive Function
| PDE Inhibitor Type | Mechanism of Action | Therapeutic Potential |
| PDE2A Inhibitors | Increases intracellular cGMP/cAMP, enhances neuroplasticity. researchgate.net | Reversal of memory deficits, cognitive enhancement. ijpsonline.comresearchgate.net |
| PDE4 Inhibitors | Increases cAMP levels. ijpsonline.com | Anti-inflammatory, anti-amyloid, and anti-cholinesterase effects. ijpsonline.com |
| PDE5 Inhibitors | Increases cGMP levels. ijpsonline.com | Reversal of cognitive decline in Alzheimer's models. ijpsonline.com |
Toll-Like Receptor 4 (TLR4) Homodimerization Inhibition
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes bacterial endotoxins like lipopolysaccharide (LPS). nanobioletters.com Hyperactivation of TLR4 can lead to excessive inflammation, contributing to various diseases. nanobioletters.com Developing small molecule inhibitors that target the TLR4 pathway is a promising therapeutic strategy. researchgate.net
Detailed Research Findings:
An artificial intelligence (AI)-powered screening approach was used to identify inhibitors of TLR4-TLR4* homodimerization, a critical step in TLR4 signaling. researchgate.net This screening identified a potent pyrazolo[1,5-a]pyrimidine derivative, initially designated as compound 1. researchgate.net Through extensive structure-activity relationship (SAR) studies, a lead compound named TH023 was discovered. researchgate.net
TH023 effectively blocked LPS-stimulated NF-κB activation and nitric oxide production in cell-based assays. researchgate.net Molecular dynamics simulations suggested that TH023 works by stabilizing the TLR4-MD-2 complex and disrupting its interaction with a second TLR4 unit. researchgate.net In a mouse model of LPS-induced sepsis, TH023 was shown to alleviate lung injury and reduce levels of pro-inflammatory cytokines. researchgate.net These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-inflammatory agents targeting TLR4. researchgate.netsemanticscholar.org
Interactive Data Table: TLR4 Homodimerization Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | Bioactivity (IC50) | In Vivo Efficacy |
| TH023 | TLR4-TLR4* Homodimerization | 0.354 µM (HEK-Blue hTLR4 cells), 1.61 µM (RAW264.7 cells) researchgate.net | Alleviated lung injury and reduced pro-inflammatory cytokines in septic mice. researchgate.net |
Evaluation of Antioxidant Activities
Antioxidant agents can counteract oxidative stress by scavenging free radicals, which are implicated in a variety of diseases, including cardiovascular disease, diabetes, and cancer. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antioxidant potential.
Detailed Research Findings:
Several studies have evaluated the antioxidant properties of various pyrazolo[1,5-a]pyrimidine derivatives using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govnanobioletters.com
In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antioxidant capabilities. researchgate.net Compound 3h from this series demonstrated the highest antioxidant activity, with an IC50 value of 15.34 μM in the DPPH assay, which was comparable to the standard antioxidant, ascorbic acid (IC50 = 13.53 μM). researchgate.net Another study found that compound 3l , a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative, exhibited high antioxidant and free radical scavenging activities. nih.govnanobioletters.com Specifically, it had a DPPH IC50 of 18.77 µg/ml and an ABTS scavenging activity of 40.44%. nih.govnanobioletters.com The presence of a phenylsulfonyl moiety in the structure of some derivatives was also found to enhance their antioxidant capacity. researchgate.net
Interactive Data Table: Antioxidant Activity of Pyrazolo[1,a]pyrimidine Derivatives
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (%) | Notes |
| Derivative 3h | 15.34 μM researchgate.net | Not Reported | Activity close to ascorbic acid standard. researchgate.net |
| Derivative 3l | 18.77 µg/ml nih.govnanobioletters.com | 40.44% nih.govnanobioletters.com | Also showed high total antioxidant capacity and iron-reducing power. nih.govnanobioletters.com |
| Derivative 12b | 18.33 ± 0.04 μg mL−1 nih.gov | 28.23 ± 0.06% nih.gov | N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazolo 1,5 a Pyrimidine Derivative 4
Elucidation of Substituent Effects on Biological Potency and Selectivity
SAR studies have systematically explored the impact of different substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core, revealing key determinants of biological potency and selectivity. The nature and position of these substituents can dramatically alter the compound's interaction with biological targets.
For instance, in the context of antitubercular activity, the core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead. acs.orgnih.gov Modifications to this core have demonstrated significant improvements in activity. A focused library of analogues showed that the pharmacophore's key features could be enhanced to boost antitubercular effects. acs.org
In the pursuit of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, modifications of benzimidazole (B57391) groups and amine subunits have been shown to be critical for activity and selectivity. nih.gov Specifically, indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core are suggested to form an additional hydrogen bond, enhancing selectivity for PI3Kδ over other isoforms. mdpi.com The introduction of a carbonyl group at the C(2) position has also been observed to enhance the activity of these derivatives. nih.gov
The electronic properties of substituents also play a vital role. Electron-withdrawing groups, such as halogens, can increase metabolic stability and potency, while electron-donating groups, like methoxy, may enhance binding interactions. nih.gov For example, pyrazolopyrimidine derivatives with a chloro (Cl) atom, an electron-withdrawing group, were found to be more active than those with a methyl (CH3) group, an electron-donating group, in certain antimicrobial screenings. nih.gov
Interactive Table: Substituent Effects on Biological Activity
| Scaffold Position | Substituent Type | Observed Effect on Biological Activity | Target/Application |
|---|---|---|---|
| C(5) | Indole derivatives | Enhanced selectivity for PI3Kδ. mdpi.com | PI3Kδ Inhibition |
| C(2) | Carbonyl group | Enhanced activity. nih.gov | PI3Kδ Inhibition |
| Core | Electron-withdrawing groups (e.g., halogens) | Increased metabolic stability and potency. nih.gov | General |
Impact of Structural Modifications at Specific Positions (e.g., C-3, C-5, C-6, C-7)
The specific placement of substituents on the pyrazolo[1,5-a]pyrimidine ring system is a critical factor in determining the biological activity profile of the resulting compounds.
C-3 Position: The introduction of an aryl group at the 3-position has been shown to increase the potency of Pim-1 inhibitors, though to a lesser extent than modifications at the C-5 position. nih.gov The presence of a picolinamide (B142947) amide bond at this position significantly enhanced TrkA inhibitory activity. mdpi.com
C-5 Position: This position is often crucial for potency. For Pim-1 inhibitors, the introduction of a trans-4-aminocyclohexanol (B47343) group at the C-5 position led to a 100-fold increase in potency. nih.gov The substituent at this position is considered more critical than the one at the C-3 position for Pim-1 inhibition. nih.gov For PI3Kδ inhibitors, placing indole heterocycles at the C(5) position has been a key strategy for improving selectivity. mdpi.com
C-7 Position: The substitution at the C-7 position significantly influences the photophysical properties of pyrazolo[1,5-a]pyrimidines. Electron-donating groups at this position can improve both absorption and emission behaviors, making these compounds suitable for optical applications. rsc.org In the context of PI3Kδ inhibitors, the substitution of morpholine (B109124) at the C(7) position has been a focus for developing treatments for chronic obstructive pulmonary disease (COPD). nih.gov
Interactive Table: Impact of Positional Modifications
| Position | Modification | Biological Target/Application | Key Finding |
|---|---|---|---|
| C-3 | Aryl group | Pim-1 Kinase | 10-fold increase in potency. nih.gov |
| C-3 | Picolinamide | TrkA Kinase | Significantly enhanced activity. mdpi.com |
| C-5 | trans-4-aminocyclohexanol | Pim-1 Kinase | 100-fold increase in potency. nih.gov |
| C-5 | Indole heterocycle | PI3Kδ | Improved selectivity. mdpi.com |
| C-7 | Electron-donating groups | Optical Applications | Improved absorption and emission. rsc.org |
Correlation of Molecular Conformation and Electronic Properties with Biological Activity
The three-dimensional shape (conformation) and the distribution of electrons within the molecule are intrinsically linked to its biological function. The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine core provides a stable platform for the specific spatial arrangement of functional groups, which is essential for precise interactions with biological targets. nih.gov
The pyrazolo[1,5-a]pyrimidine moiety is crucial for forming hinge interactions with key amino acid residues in protein kinases, such as Met592 in Tropomyosin Receptor Kinase (Trk), which directly influences binding affinity. mdpi.com The electronic nature of substituents, whether electron-donating or electron-withdrawing, alters the electronic distribution across the molecule, thereby affecting its reactivity and binding capabilities. nih.gov
For instance, the introduction of electron-donating groups at the C-7 position of the pyrazolo[1,5-a]pyrimidine ring has been shown to favor large absorption and emission intensities due to intramolecular charge transfer (ICT). rsc.org Conversely, electron-withdrawing groups tend to decrease these intensities. rsc.org This demonstrates a clear correlation between the electronic properties of the substituents and the photophysical behavior of the compounds.
In the context of PI3Kδ inhibitors, docking calculations have been instrumental in understanding the structure-activity relationships. nih.gov These computational studies help to visualize how different amine subunits at the C(2) position and benzimidazole groups at the C(5) position of the pyrazolo[1,5-a]pyrimidine core interact with the active site of the enzyme, guiding the design of more potent and selective inhibitors. nih.gov
Rational Design Strategies Guided by SAR Insights
The knowledge gained from SAR studies provides a rational basis for the design of new and improved pyrazolo[1,5-a]pyrimidine derivatives. By understanding which structural features are essential for activity and selectivity, medicinal chemists can strategically modify the lead compound to optimize its therapeutic properties.
A key strategy involves retaining the core scaffold responsible for the primary biological activity while introducing modifications at specific positions to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For example, in designing dual inhibitors of CDK2 and TRKA kinases, the pyrazolo[1,5-a]pyrimidine core was identified as a promising starting point. mdpi.com The strategic design focused on optimizing the structure to improve biological activity and selectivity for these targets. mdpi.com
Another successful approach has been the isosteric replacement of certain functional groups. In the development of novel anticancer agents, the benzyl (B1604629) group of a known inhibitor was replaced with a para-fluorophenyl group to maintain hydrophobic interactions within the active site while potentially improving other properties. ekb.eg
Furthermore, computational tools such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are increasingly being used to guide the design process. These methods allow for the prediction of how a designed molecule will bind to its target and what its activity is likely to be, thereby prioritizing the synthesis of the most promising candidates. rsc.org
Advanced Computational and in Silico Investigations of Pyrazolo 1,5 a Pyrimidine Derivative 4
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the geometry, reactivity, and spectroscopic behavior of molecules. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, these theoretical studies offer a microscopic view of their intrinsic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized geometry of molecules. For pyrazolo[1,5-a]pyrimidine derivatives, calculations are commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine the most stable molecular conformation. researchgate.net Such analyses provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, offering insights into the molecule's photophysical properties. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are critical for applications in materials science and for developing photochemically active therapeutic agents. researchgate.net The theoretical vibrational frequencies can also be calculated using DFT, which aids in the assignment of experimental IR and Raman spectra. nih.gov
Table 1: Theoretical Computational Parameters for Pyrazolo[1,5-a]pyrimidine Derivative Analysis
| Parameter | Method | Basis Set | Purpose |
|---|---|---|---|
| Molecular Geometry | DFT (B3LYP) | 6-311++G(d,p) | Optimization of molecular structure to find the lowest energy conformation. researchgate.net |
| Electronic Properties | DFT (B3LYP) | 6-31G** | Calculation of electronic parameters like HOMO-LUMO energies. nih.gov |
| Spectroscopic Properties | TD-DFT | 6-311++G(d,p) | Prediction of electronic absorption spectra (UV-Vis). researchgate.net |
This table is interactive. You can sort and filter the data.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidines, the HOMO-LUMO gap was calculated to be small, indicating that charge transfer occurs within the molecule and that it is chemically reactive. nih.gov The analysis of these orbitals reveals the distribution of electron density and identifies the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for understanding reaction mechanisms and intermolecular interactions. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. johnshopkins.edu The MEP map displays different potential values in various colors, where red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral regions. researchgate.netresearchgate.net
For pyrimidine-containing structures, MEP maps reveal that the most negative potential is typically located around nitrogen atoms due to their high electronegativity and lone pairs of electrons, making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential is often found near hydrogen atoms. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to how a ligand binds to a protein's active site. johnshopkins.edu
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.govrsc.org
Docking studies on various pyrazolo[1,5-a]pyrimidine derivatives have revealed specific binding modes within the active sites of numerous protein kinases, which are common targets in cancer therapy. rsc.orgnih.gov For instance, in studies targeting phosphoinositide 3-kinase δ (PI3Kδ), the pyrazolo[1,5-a]pyrimidine core was shown to occupy the ATP-binding site. nih.govmdpi.com
A crucial interaction identified is the formation of a hydrogen bond between a nitrogen atom in the pyrimidine (B1678525) ring or a substituent and the hinge region of the kinase domain, often involving the backbone amide of a specific amino acid like Valine 828 in PI3Kδ. nih.govmdpi.com Additional stability is frequently provided by hydrophobic interactions between the aromatic rings of the ligand and non-polar residues in the active site. nih.gov In the case of Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is essential for forming a key hydrogen bond with the hinge residue Met592. nih.govmdpi.com
Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score in kcal/mol or as a predicted inhibitory constant (Ki). johnshopkins.edu Furthermore, the inhibitory activity is experimentally determined and reported as the half-maximal inhibitory concentration (IC50). For example, pyrazolo[1,5-a]pyrimidine derivative CPL302253 was identified as a highly potent PI3Kδ inhibitor with an IC50 value of 2.8 nM. mdpi.com
Ligand efficiency (LE) is a metric used to optimize lead compounds by relating the binding affinity to the size of the molecule (typically the number of heavy atoms). It helps in identifying compounds that have a favorable balance of potency and size, which is a desirable characteristic in drug development. While not always explicitly calculated in initial studies, the combination of high potency (low IC50) and a relatively small molecular structure indicates good ligand efficiency.
Table 2: Predicted Binding Affinities and Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative | Target Protein | Predicted Docking Score (kcal/mol) | Experimental Activity (IC50) | Reference |
|---|---|---|---|---|
| 14j | S. aureus DNA gyrase | - | - | researchgate.net |
| CPL302253 (54) | PI3Kδ | - | 2.8 nM | mdpi.com |
| c24 | DPP-4 | - | 2 nM | nih.gov |
| Compound 8 | TrkA | - | 1.7 nM | mdpi.com |
| Compound 9 | TrkA | - | 1.7 nM | mdpi.com |
This table is interactive. You can sort and filter the data.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel and potent ligands from vast chemical databases. nih.gov This approach focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.
Detailed research findings indicate that pharmacophore-based virtual screening has been successfully employed to identify new pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for various enzymes. For instance, in the search for new antitubercular agents, a pharmacophore model was generated based on known inhibitors of the InhA enzyme, which is crucial for mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov The model typically includes features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov This model was then used as a 3D query to screen chemical libraries like the ZINC database, leading to the identification of novel pyrazolo[1,5-a]pyrimidine hits. nih.gov These hits were subsequently subjected to further evaluation, including molecular docking, to confirm their potential binding modes. nih.gov
Another application involved an artificial intelligence (AI)-powered screening approach targeting the homodimerization surface of Toll-like receptor 4 (TLR4). nih.gov This led to the discovery of a potent pyrazolo[1,5-a]pyrimidine derivative, highlighting the power of next-generation screening methods in modern drug discovery. nih.gov Similarly, inverse virtual screening has been applied to pyrazolo[1,5-a]pyrimidine analogues to assess their efficacy against a panel of protein targets, demonstrating the versatility of this computational tool. eijppr.com
Table 1: Example Pharmacophore Features for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
| Feature Type | Description | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A Lewis base capable of accepting a hydrogen bond. | Forms crucial hydrogen bonds with amino acid residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | A functional group containing a hydrogen atom bonded to an electronegative atom. | Donates a hydrogen bond to an acceptor group on the protein. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Engages in hydrophobic interactions with non-polar residues in the binding pocket. |
This table represents a generalized summary of pharmacophore features commonly identified for this class of compounds based on available literature. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the conformational stability of the complex over time. This computational method is crucial for validating docking poses and understanding the nuanced movements that govern binding affinity.
MD simulations have been utilized to confirm the binding modes and stability of pyrazolo[1,5-a]pyrimidine derivatives with their intended targets. For example, in the study of TLR4 inhibitors, MD simulations indicated that the lead compound stabilized the TLR4-MD-2 complex and disrupted its association with a second TLR4 copy, a key step in its inhibitory mechanism. nih.gov Similarly, MD simulations were used to verify the binding modes of pyrazolo[1,5-a]pyrimidine-based inhibitors with Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), identifying key residues that impact the interactions. rsc.org
The stability of the ligand-protein complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD profile over the simulation time suggests that the ligand has found a stable binding pose within the active site. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which residues in the protein exhibit greater flexibility or stability upon ligand binding. nih.gov These simulations provide a deeper understanding of the binding energetics and the structural basis for the compound's activity. rsc.orgnih.gov
Table 2: Key Findings from Molecular Dynamics Simulations of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Protein | Key Interacting Residues | Simulation Insight |
|---|---|---|
| TLR4 | Specific residues within the homodimerization surface. | Compound stabilized the TLR4-MD-2 complex and disrupted its interaction with a second TLR4 unit. nih.gov |
| TgCDPK1 | Key residues within the kinase active site. | Verified the probable binding modes predicted by molecular docking. rsc.org |
| Cyclooxygenase (COX) | Residues in the active sites of COX-1 and COX-2. | Confirmed the binding energy and interactions of newly designed derivatives. nih.gov |
This table summarizes findings from various studies and does not pertain to a single derivative but to the general class of compounds.
In Silico ADME Prediction for Preclinical Developability Assessment
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical development. In silico prediction of these properties allows for the early identification of potential liabilities, saving time and resources.
Numerous studies on pyrazolo[1,5-a]pyrimidine derivatives incorporate in silico ADME and toxicity predictions. nih.govjohnshopkins.edunih.gov These predictions often evaluate compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.govnih.gov This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Studies have shown that many synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit favorable predicted ADME profiles. nih.govjohnshopkins.edu For instance, analyses using tools like SwissADME have predicted good gastrointestinal absorption for several derivatives. nih.govnih.gov Predictions also cover aspects like potential inhibition of cytochrome P450 (CYP) isoforms, which is crucial for assessing drug-drug interaction risks, and permeability across the blood-brain barrier (BBB). nih.govnih.gov Toxicity predictions, such as carcinogenicity and human Ether-à-go-go-Related Gene (hERG) inhibition, are also commonly performed to flag potential safety concerns early in the discovery process. nih.gov The collective data from these predictions helps in selecting compounds with a higher probability of success in later clinical stages. nih.gov
Table 3: Predicted In Silico ADME Properties for Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Predicted Value Range/Observation | Importance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight (MW) | Generally < 500 g/mol | Compliance with Lipinski's Rule of Five for drug-likeness. nih.gov |
| logP (Lipophilicity) | Varies based on substitution, often within drug-like range | Influences solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors (HBD) | Generally < 5 | Affects solubility and membrane permeability. nih.gov |
| Hydrogen Bond Acceptors (HBA) | Generally < 10 | Affects solubility and membrane permeability. nih.gov |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | Predicted as high for many derivatives. nih.govnih.gov | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Some derivatives predicted to be permeable. nih.gov | Relevant for CNS-targeting drugs. |
| CYP Inhibition | Some derivatives show potential to inhibit certain CYP isoforms (e.g., CYP1A2, CYP2C9). nih.gov | Predicts potential for drug-drug interactions. |
| Toxicity | ||
| hERG Inhibition | Predicted as low to medium risk for most compounds. nih.gov | Assesses risk of cardiac toxicity. |
This table represents a consolidation of findings from multiple studies on various pyrazolo[1,5-a]pyrimidine derivatives and serves as a general overview. nih.govjohnshopkins.edunih.gov
Future Research Directions and Translational Perspectives for Pyrazolo 1,5 a Pyrimidine Derivative 4
Development of Novel and Efficient Synthetic Routes with Reduced Environmental Impact
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved from conventional methods to more sustainable and efficient strategies. Traditional approaches often involved multi-step reactions with harsh conditions. bme.hu Current research emphasizes the adoption of green chemistry principles to minimize environmental impact, reduce reaction times, and improve yields. bme.hursc.org
Key green synthetic strategies include:
Microwave-Assisted Synthesis: This technique offers rapid heating, leading to shorter reaction times, higher yields, and a reduced environmental footprint compared to conventional heating methods. nih.govrsc.org
Ultrasonic Irradiation: The use of ultrasound waves in aqueous media provides an environmentally friendly approach for synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, noted for its simplicity and efficiency. bme.hu
Solvent-Free Reactions: Conducting reactions without a solvent, often under microwave irradiation, minimizes the use of volatile organic compounds. rsc.org
Use of Green Solvents: Employing environmentally benign solvents like polyethylene glycol (PEG-400) or water aligns with the principles of sustainable chemistry. bme.huresearchgate.net
Modern synthetic methodologies such as palladium-catalyzed cross-coupling and click chemistry are also being used to introduce diverse functional groups, thereby expanding the structural and biological diversity of these compounds. nih.govrsc.org
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Conventional Heating (Refluxing) | Traditional method involving heating reactants in a solvent for extended periods. | Well-established procedures. | bme.hu |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. | Reduced reaction time, higher yields, lower energy consumption. | nih.gov |
| Ultrasonic Irradiation | Employs high-frequency sound waves to facilitate the reaction, often in aqueous media. | Environmentally friendly, short reaction times, simple product isolation. | bme.hu |
| Solvent-Free Condensation | Reaction is carried out without a solvent, typically under microwave irradiation. | Eliminates solvent waste, high efficiency. | rsc.org |
Rational Design for Enhanced Target Selectivity and Reduced Off-Target Effects in Preclinical Studies
A significant challenge in the development of pyrazolo[1,5-a]pyrimidine derivatives, particularly as kinase inhibitors, is achieving high target selectivity to minimize off-target effects and associated toxicities. nih.govrsc.org Rational drug design, heavily reliant on Structure-Activity Relationship (SAR) studies, is crucial for optimizing these compounds. rsc.orgmdpi.com
The pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold, often mimicking ATP to bind within the hinge region of protein kinases. mdpi.comnih.gov SAR studies have demonstrated that modifications at various positions on the bicyclic ring can significantly influence potency and selectivity. nih.govrsc.org
Key Design Strategies and Findings:
Hinge Binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is often essential for forming hydrogen bonds with the kinase hinge region, a critical interaction for binding affinity. mdpi.com
Substituent Modification: The introduction of specific functional groups can enhance interactions with the target protein and improve selectivity. For example, adding a morpholine (B109124) group has been shown to reduce off-target effects in certain Trk inhibitors. mdpi.com Similarly, incorporating fluorine can enhance interactions with specific amino acid residues. mdpi.com
Target-Specific Optimization: For PI3Kδ inhibitors, derivatives were designed to occupy a specific affinity pocket, with interactions with residues like Trp-760 being crucial for selectivity over other PI3K isoforms. nih.gov The derivative CPL302415 emerged from these efforts as a potent and highly selective PI3Kδ inhibitor. nih.gov
Broad-Spectrum Activity: In some cases, rational design aims for broad-spectrum activity. For instance, compound 6n, a dual inhibitor of CDK2 and TRKA, showed significant antiproliferative effects across a wide range of cancer cell lines. mdpi.com
Table 2: Examples of Rationally Designed Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target(s) | Key Design Feature | Outcome | Reference |
|---|---|---|---|---|
| Compounds 8 and 9 | TrkA | Picolinamide (B142947) substitution at the 3rd position. | Excellent enzymatic inhibition (IC50 = 1.7 nM). | nih.govmdpi.com |
| CPL302415 (6) | PI3Kδ | Benzimidazole (B57391) derivative designed to occupy the affinity pocket. | High activity (IC50 = 18 nM) and excellent selectivity over other PI3K isoforms. | nih.gov |
| Compound 4j | EGFR | Variation in benzyl (B1604629) moiety substitutions. | Good activity and selectivity against MCF-7 and HEPG-2 cancer cells. | researchgate.net |
| Compound 6d | CDK2/TRKA | Cyano group at the 3-position of the pyrazolo ring. | Potent dual inhibition (IC50 = 0.55 µM and 0.57 µM). | mdpi.com |
Strategies to Improve Preclinical Bioavailability and Pharmacokinetic Properties
Translating potent in vitro activity into in vivo efficacy is often hampered by poor pharmacokinetic properties, including low bioavailability and rapid clearance. nih.govacs.org Future research must focus on the strategic modification of the pyrazolo[1,5-a]pyrimidine scaffold to enhance the drug-like properties of these derivatives. nih.gov
One successful approach involves property-based optimization. For example, in a series of CK2 kinase inhibitors, replacing a cyclobutyl group with an oxetane ring led to a "matched molecular pair" with lower lipophilicity, reduced plasma protein binding, and decreased hERG ion channel binding, all of which are desirable for a better pharmacokinetic profile. nih.gov In another study, structural modifications to a pyrazolo-pyridone inhibitor, including the replacement of a toluyl ring, significantly improved in vivo clearance in murine models. acs.org
Computational tools are increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the design phase, allowing for the prioritization of compounds with a higher likelihood of in vivo success. bohrium.com
Table 3: Strategies for Improving Pharmacokinetic Properties
| Strategy | Example | Impact | Reference |
|---|---|---|---|
| Reduce Lipophilicity | Incorporation of an oxetane ring in CK2 inhibitors. | Decreased plasma protein binding, reduced hERG affinity. | nih.gov |
| Enhance Metabolic Stability | Increased lipophilicity through specific substitutions in a Pan-Trk inhibitor (compound 37). | Enhanced metabolic stability and favorable in vivo profile. | mdpi.com |
| Mitigate Oxidative Metabolism | Replacement of a toluyl ring with m-CF3 phenyl in DCN1 inhibitors. | Significantly improved in vivo murine clearance. | acs.org |
| Improve Solubility | Introduction of flexible, water-solubilizing groups. | Potential for improved absorption and bioavailability. | acs.org |
Exploration of Pyrazolo[1,5-a]pyrimidine Derivative 4 in Emerging Disease Areas
While the primary focus of research on pyrazolo[1,5-a]pyrimidines has been in oncology, particularly as kinase inhibitors, the versatility of this scaffold lends itself to a broad range of therapeutic applications. nih.govbme.hu Future exploration into emerging disease areas is a promising avenue for expanding the clinical potential of these derivatives.
Emerging Therapeutic Areas:
Inflammatory Diseases: Certain derivatives have shown significant anti-inflammatory activity. nih.govresearchgate.net For example, specific compounds have been developed as potent and selective inhibitors of PI3Kδ, a key target in inflammatory and autoimmune diseases like asthma and COPD. nih.govsemanticscholar.orgmdpi.com Others have been identified as COX-2 inhibitors with the ability to suppress pro-inflammatory cytokines like TNF-α and IL-6. johnshopkins.edu A recently discovered derivative, TH023, targets TLR4 signaling and shows promise in treating inflammatory conditions such as sepsis. nih.gov
Infectious Diseases: The pyrazolo[1,5-a]pyrimidine core is being investigated for its antimicrobial properties. nih.govnih.govmdpi.com Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with some acting as RNA polymerase inhibitors. nih.gov Their potential as antiviral and antifungal agents is also an active area of research. nih.govnih.gov
Central Nervous System (CNS) Disorders: The scaffold is present in marketed drugs with CNS activity, such as the anxiolytic Ocinaplon and the sedative Zaleplon, indicating its potential for developing new agents for neurological and psychiatric conditions. bme.huresearchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Future applications of AI/ML in this field include:
De Novo Drug Design: Generative AI models can design novel pyrazolo[1,5-a]pyrimidine structures with specific, desired properties, exploring a much wider chemical space than traditional methods. mdpi.com
Predictive Modeling: ML algorithms can be trained to predict the biological activity, selectivity, and ADMET properties of new derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
SAR Analysis: AI can identify complex structure-activity relationships that may not be apparent through manual analysis, providing deeper insights for rational drug design. researchgate.net
Molecular Dynamics Simulations: AI-enhanced simulations can predict how a derivative will bind to its target and assess the stability of the complex, as was done to validate the interaction between TH023 and TLR4. nih.gov
Table 4: Application of AI/ML in the Pyrazolo[1,5-a]pyrimidine Drug Discovery Pipeline
| Drug Discovery Stage | AI/ML Application | Specific Tool/Method | Benefit | Reference |
|---|---|---|---|---|
| Hit Identification | AI-powered virtual screening | HelixVS, HelixDock | Efficiently screened large compound libraries to find potent hits. | nih.gov |
| Lead Optimization | Predictive modeling for ADMET properties. | Machine Learning Algorithms | Prioritizes compounds with better drug-like properties. | mdpi.com |
| Mechanism of Action | Molecular dynamics simulations | MD Simulations | Validates binding modes and interaction stability. | nih.gov |
| Novel Compound Generation | De novo drug design | Generative Models | Creates novel molecular structures with desired characteristics. | mdpi.com |
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how do they differ in methodology?
The synthesis typically involves cyclocondensation of 5-aminopyrazoles with alkynes or diketones. For example, ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst enables a green synthesis approach, yielding derivatives in 67–93% efficiency . Traditional methods use reflux with catalysts like ceric ammonium nitrate or Cu(OAc)₂, but these require longer reaction times and harsher conditions . Key steps include solvent selection (e.g., ethanol/water mixtures) and post-reaction isolation via filtration due to product precipitation .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Characterization relies on ¹H/¹³C NMR for regioselectivity confirmation (e.g., distinguishing C3 vs. C7 substitution) and HRMS for molecular ion validation . X-ray crystallography resolves ambiguous cases, such as confirming the planar geometry of the bicyclic core . Analytical data (e.g., %C/H/N) must align with calculated values within ±0.3% to verify purity .
Q. What pharmacological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
These derivatives exhibit antitumor (e.g., HCT-116 colorectal carcinoma inhibition ), antimicrobial (MIC values ≤25 µg/mL against E. coli ), and anti-inflammatory (COX-2 selectivity via 6,7-disubstitution ) properties. The scaffold’s rigidity enables kinase inhibition (e.g., CDK9 ) and allosteric modulation of receptors .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Regioselective C7 substitution is achieved using silylformamidines under anhydrous conditions, while C3 modifications require bromination/nitration prior to cross-coupling . Computational modeling (DFT) predicts reactivity trends; electron-withdrawing groups at C3 favor electrophilic substitution at C7 . For example, 3-nitro derivatives enable selective formylation at C7 via Vilsmeier-Haack reactions .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from µM to nM) arise from substituent electronic effects. SAR studies show that:
- C3 carboxamides enhance kinase binding via H-bonding .
- C7 aryl groups improve COX-2 selectivity (e.g., 4-fluorophenyl increases potency 10-fold ).
- N5 alkylation reduces fluorescence quantum yield but improves cellular uptake . Cross-validate using docking simulations (e.g., 3CLpro SARS-CoV-2 binding ) and in vitro assays (e.g., ROS1 inhibition ).
Q. How do computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?
TD-DFT calculations predict photophysical properties (e.g., λmax = 324–440 nm ), guiding fluorophore design. ADMET prediction tools optimize pharmacokinetics:
Q. What experimental designs mitigate low yields in multi-step syntheses?
- One-pot protocols reduce intermediate isolation (e.g., 5-methyl-4-phenyl derivatives via sequential cyclization/alkylation ).
- Scavenger resins (e.g., p-nitrophenol removal ) improve purity without chromatography.
- Microwave-assisted reactions shorten reaction times (e.g., from 12h to 30min ). Monitor by TLC/HPLC at each step to identify side products (e.g., dimerization ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
